Xylotetrosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

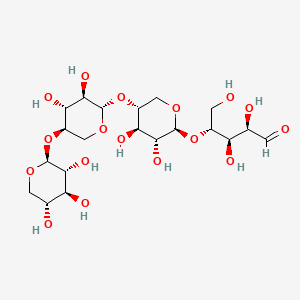

Xylotetraose is a hydrolysis product of Xylan . Xylan is a polysaccharide made from units of xylose and contains predominantly β-D-xylose units linked as in cellulose . Xylotetraose can be used for enzyme biochemical analysis .

Synthesis Analysis

Xylotetraose can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . A study shows that xylotetraose was produced through a two-step reaction involving polyethylenimine-coated Selenomonas ruminantium β-xylosidase immobilized on glyoxyl agarose .

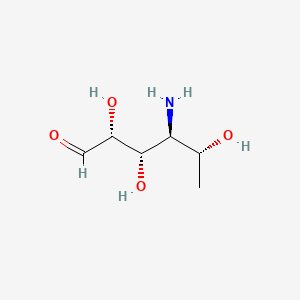

Molecular Structure Analysis

The structure of a GH10 family hyper-thermophilic xylanase XynAF1 was obtained by high-resolution X-ray crystallography, and the ligand-complex structure was visualized by soaking with xylotetraose .

Chemical Reactions Analysis

Xylooligosaccharides (XOS) are mainly produced by the hydrolysis of lignocellulosic feedstocks . Xylotetraose, as a type of XOS, can be produced by microbial xylanases . These enzymes are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

Physical And Chemical Properties Analysis

Xylotetraose is a powder with a molecular formula of C20H34O17 and a molecular weight of 546.5 . It is stable for more than 2 years under recommended storage conditions .

Aplicaciones Científicas De Investigación

Biodegradación de biomasa lignocelulósica

La xilotetrosa juega un papel importante en la biodegradación de la biomasa lignocelulósica . Es un sustrato para las enzimas xilanasa de varias especies de hongos, que descomponen las xilanas en carbohidratos fermentables. Estos carbohidratos pueden luego utilizarse para crear productos químicos o combustibles útiles para su uso en una variedad de sectores industriales como la alimentación, la alimentación animal, los biocombustibles, la pulpa y el papel .

Producción de bioetanol

La xilotetrosa puede contribuir sustancialmente a la degradación de la xilana hacia la producción de bioetanol a partir de la biomasa lignocelulósica . En particular, la enzima xilanasa de la especie fúngica Neocallimastix patriciarum muestra una alta afinidad de unión hacia la xilotetrosa, lo que la hace particularmente eficaz en este proceso .

Producción de xilo-oligosacáridos (XOS)

La xilotetrosa es un componente clave en la producción de xilo-oligosacáridos (XOS) . Los XOS son productos degradados de la xilana preparados mediante degradación química, física o enzimática. Exhiben varias actividades biológicas funcionales, incluyendo propiedades antiinflamatorias, antioxidantes, antitumorales y antimicrobianas .

Aditivos alimentarios y para piensos

La xilotetrosa, como parte de los XOS, puede aplicarse a muchos productos alimenticios y para piensos, ejerciendo sus beneficios nutricionales . Se han utilizado ampliamente como aditivos alimentarios y para piensos debido a sus características prebióticas .

Beneficios para la salud humana

Se ha demostrado que los XOS, que incluyen la xilotetrosa, reducen la aparición de enfermedades relacionadas con la salud humana

Mecanismo De Acción

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

Xylotetrose interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards xylotetrose . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once xylotetrose is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of xylotetrose results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making xylotetrose an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of xylotetrose is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of xylotetrose’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Safety and Hazards

Direcciones Futuras

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

Análisis Bioquímico

Biochemical Properties

In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . Xylotetrose showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .

Cellular Effects

The cellular effects of Xylotetrose are primarily observed in its role in the biodegradation of lignocellulosic biomass . Xylotetrose, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .

Molecular Mechanism

The molecular mechanism of Xylotetrose involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .

Temporal Effects in Laboratory Settings

Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Xylotetrose is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including Xylotetrose .

Propiedades

| { "Design of the Synthesis Pathway": "Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan, which is a hemicellulose found in plant cell walls. The hydrolysis reaction breaks down the xylan polymer into its constituent xylose monomers, which can then be reassembled into xylotetraose through a series of glycosylation reactions.", "Starting Materials": [ "Xylan", "Water", "Xylanase enzyme", "Xylose", "Glucose", "Fructose", "Sucrose", "Lactose", "Maltose", "Dextrin" ], "Reaction": [ "Hydrolysis of xylan using xylanase enzyme to produce xylose monomers", "Purification of xylose monomers", "Glycosylation of xylose monomers using glucose, fructose, sucrose, lactose, maltose, or dextrin as the glycosylating agent", "Purification of xylotetraose product" ] } | |

Número CAS |

22416-58-6 |

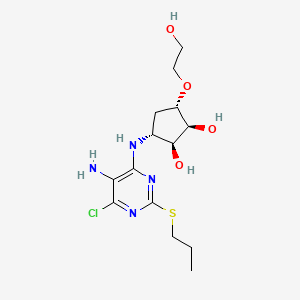

Fórmula molecular |

C20H34O17 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

Clave InChI |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Sinónimos |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)